1-Aminopiperidine

Catalog No.
S564687
CAS No.
2213-43-6
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminopiperidine

CAS Number

2213-43-6

Product Name

1-Aminopiperidine

IUPAC Name

piperidin-1-amine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2

InChI Key

LWMPFIOTEAXAGV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)N

Synonyms

1-Aminopiperidine

Canonical SMILES

C1CCN(CC1)N

Precursor for Organic Synthesis:

  • Building Block for Bioactive Molecules: 1-Aminopiperidine serves as a versatile building block for synthesizing various complex molecules with diverse biological activities. [, ] Its reactive amine group allows its efficient coupling with other chemical entities, leading to the formation of a wide range of compounds with potential therapeutic applications.
  • Synthesis of Specific Molecules: Researchers utilize 1-Aminopiperidine as a starting material for the synthesis of specific molecules with desired properties. Examples include:
    • CB1 cannabinoid receptor ligands: These molecules interact with the CB1 receptor, a crucial component of the endocannabinoid system, and are being explored for their potential in treating various conditions like pain, inflammation, and neurological disorders. []
    • Hydrazones: These functional groups find applications in various fields, including medicinal chemistry and materials science. []
    • Tetrahydronaphthalene derivatives: These molecules exhibit interesting biological activities, such as affecting the proliferation and nitric oxide production in immune cells. []

Other Research Applications:

  • Organic Chemistry Research: 1-Aminopiperidine's unique chemical properties make it valuable for various research studies in organic chemistry. Its reactivity and ability to participate in diverse chemical reactions allow researchers to investigate reaction mechanisms, explore new synthetic pathways, and develop innovative catalysts.

1-Aminopiperidine is an organic compound with the molecular formula C5_5H12_{12}N2_2. It features a piperidine ring with an amino group attached at the first carbon. This compound is recognized for its structural similarity to piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the amino group significantly alters its chemical properties and biological activities. 1-Aminopiperidine is often encountered in various chemical syntheses and has applications in medicinal chemistry and material science .

1-Aminopiperidine itself does not have a known mechanism of action in biological systems. However, the final products synthesized using 1-Aminopiperidine as a building block can have diverse mechanisms depending on their specific structures and functionalities [].

Due to its nucleophilic nature. Notable reactions include:

  • Formation of Amides: It can react with carbonyl compounds, such as ethyl formate, to produce N-1-piperidinylformamide.
  • Reduction Reactions: The compound can be reduced using agents like aluminum hydride, leading to the formation of secondary amines .
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

1-Aminopiperidine exhibits significant biological activity, particularly as an enzyme inhibitor. It has been noted for its ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications, especially in treating conditions related to inflammation and pain . Furthermore, it has shown efficacy against certain bacterial infections, including tuberculosis, highlighting its importance in pharmaceutical research .

The synthesis of 1-aminopiperidine can be achieved through various methods:

  • Hydroxylamine Reaction: One common method involves the reaction of piperidine with hydroxylamine-O-sulfonic acid under alkaline conditions. The process typically requires careful temperature control and pH adjustments to yield the desired product efficiently .
  • Nucleophilic Displacement: Another approach includes the nucleophilic displacement of activated derivatives of piperidine, leading to the formation of 1-aminopiperidine through substitution reactions .
  • Reduction of Piperidinones: Piperidinones can also be reduced to form 1-aminopiperidine through catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

1-Aminopiperidine finds applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds and drugs.
  • Material Science: Its unique chemical properties make it suitable for developing new materials, including polymers and resins.
  • Chemical Synthesis: It acts as a versatile reagent in organic synthesis for creating complex molecules .

Studies on the interactions of 1-aminopiperidine have revealed its potential as a pharmacological agent. Its inhibitory action on phospholipase A2 indicates that it may interact with cellular signaling pathways involved in inflammation. Further research is necessary to fully elucidate its mechanism of action and potential side effects when used therapeutically .

1-Aminopiperidine shares structural similarities with several other compounds, particularly those containing piperidine rings or amino groups. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Characteristics
PiperidineSaturated heterocycleBasic amine; lacks amino substitution at C-1
3-AminopiperidineAmino-substituted piperidineContains amino group at C-3; different biological activity
N-MethylpiperazineSaturated heterocycleContains a methyl group on nitrogen; different reactivity
2-AminopiperidineAmino-substituted piperidineAmino group at C-2; altered sterics and reactivity

The unique positioning of the amino group at the first carbon distinguishes 1-aminopiperidine from these similar compounds, influencing both its reactivity and biological properties.

XLogP3

-0.3

Boiling Point

147.0 °C

LogP

-0.28 (LogP)

UNII

V8G2P7UJ71

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2213-43-6

Wikipedia

1-Aminopiperidine

Dates

Last modified: 08-15-2023

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